molecular formula C14H29N3O5 B13866973 Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid

Acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid

Cat. No.: B13866973
M. Wt: 319.40 g/mol
InChI Key: VAGRBXWQTXIVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid is a compound that combines the properties of acetic acid with a complex amino acid derivative. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. The amino acid derivative in this compound is a modified form of lysine, an essential amino acid important for protein synthesis and various metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as peptide bond formation. One common method involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane and subsequent Wolff-Rearrangement of the intermediate diazoketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process typically includes the use of solid-phase synthesis, where the amino acid derivatives are sequentially added to a growing peptide chain anchored to a solid resin.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Primary amines.

    Substitution: Various substituted amino acid derivatives.

Scientific Research Applications

Acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    Lysine: An essential amino acid with a similar structure but lacking the acetic acid moiety.

    Acetic acid: A simple carboxylic acid without the amino acid derivative.

    Peptides: Short chains of amino acids that may include similar functional groups.

Uniqueness

Acetic acid;(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid is unique due to its combination of acetic acid and a modified lysine derivative. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C14H29N3O5

Molecular Weight

319.40 g/mol

IUPAC Name

acetic acid;2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid

InChI

InChI=1S/C12H25N3O3.C2H4O2/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13;1-2(3)4/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18);1H3,(H,3,4)

InChI Key

VAGRBXWQTXIVKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N.CC(=O)O

Origin of Product

United States

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